2-(Chloromethyl)-1-isopropyl-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles as Pivotal Chemical Motifs
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural unit in a multitude of biologically active molecules and functional materials. Its aromaticity confers significant stability, while the presence of both an acidic (N-1) and a basic (N-3) nitrogen atom allows it to participate in a diverse range of chemical interactions, including hydrogen bonding and coordination with metal ions. This amphoteric nature is crucial to its function in many biological systems.
The imidazole ring is a core component of the essential amino acid histidine, which plays a vital role in enzyme catalysis and protein structure. Furthermore, it is found in purines, the building blocks of DNA and RNA, and in signaling molecules like histamine. In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity and specificity. Consequently, imidazole derivatives are integral to numerous pharmaceuticals.
The Unique Role of Halogenated Imidazoles in Synthetic Transformations
The introduction of a halogen atom onto the imidazole ring dramatically enhances its synthetic utility. Halogenated imidazoles, particularly those with a halomethyl group, serve as highly reactive intermediates. The carbon-halogen bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.
The reactivity of the halogen can be tuned by the nature of the halogen itself (I > Br > Cl > F) and by the electronic properties of the imidazole ring. The electron-withdrawing nature of the imidazole ring can further activate the adjacent halomethyl group towards nucleophilic attack. This reactivity makes halogenated imidazoles powerful tools for the construction of more complex molecules, enabling the synthesis of novel pharmaceutical candidates and functional materials. For instance, 2-(chloromethyl)-1H-benzimidazole, a closely related analogue, is a well-established precursor for the synthesis of various biologically active compounds, including antifungal and anticancer agents. nih.govhumanjournals.comgoogle.com
Overview of 2-(Chloromethyl)-1-isopropyl-1H-imidazole as a Versatile Synthetic Intermediate
This compound is a functionalized imidazole that combines the inherent properties of the imidazole core with the enhanced reactivity of a chloromethyl group. The isopropyl group at the N-1 position serves to block one of the reactive nitrogen sites and can modulate the compound's solubility and steric properties, which can be advantageous in directing the outcome of synthetic transformations.
The key feature of this molecule is the highly reactive C2-chloromethyl group. The chlorine atom acts as a good leaving group, making the adjacent methylene (B1212753) carbon an electrophilic center. This allows for a variety of nucleophilic substitution reactions, providing a straightforward route to a diverse range of 2-substituted-1-isopropyl-1H-imidazoles.
Illustrative Reactivity of the Chloromethyl Group (based on analogous compounds):
| Nucleophile | Reagent Example | Product Type |
| Thiol | Sodium thiophenoxide | 2-(Thiophenylmethyl)-1-isopropyl-1H-imidazole |
| Amine | Piperidine | 2-(Piperidin-1-ylmethyl)-1-isopropyl-1H-imidazole |
| Alkoxide | Sodium methoxide (B1231860) | 2-(Methoxymethyl)-1-isopropyl-1H-imidazole |
| Cyanide | Sodium cyanide | 2-(Cyanomethyl)-1-isopropyl-1H-imidazole |
| Azide | Sodium azide | 2-(Azidomethyl)-1-isopropyl-1H-imidazole |
This table is illustrative and based on the known reactivity of similar chloromethylated heterocycles.
This versatility makes this compound a valuable intermediate for the synthesis of a wide array of target molecules, particularly in the pharmaceutical and agrochemical industries.
Scope and Objectives of Academic Research on the Chemical Compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the academic interest in this and similar compounds can be inferred from the broader context of research on functionalized imidazoles. The primary objectives of such research typically include:
Development of Novel Synthetic Methodologies: A key focus is the efficient and regioselective synthesis of substituted imidazoles. Research would likely explore novel catalytic systems and reaction conditions to prepare N-alkyl-2-(chloromethyl)imidazoles with high yield and purity.
Exploration of Synthetic Applications: Academic studies would investigate the utility of this compound as a building block in the synthesis of complex heterocyclic systems and natural product analogues. This includes its use in multicomponent reactions and tandem reaction sequences.
Medicinal Chemistry and Drug Discovery: A significant driver for research into functionalized imidazoles is the quest for new therapeutic agents. chemicalbook.comscilit.comuzh.ch Research objectives would involve the synthesis of libraries of compounds derived from this compound and their screening for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. uzh.ch The isopropyl group, in particular, may be investigated for its role in modulating pharmacokinetic and pharmacodynamic properties.
Materials Science: The imidazole moiety is also of interest in the development of new materials, such as ionic liquids, ligands for catalysis, and corrosion inhibitors. Research could explore the incorporation of the 1-isopropyl-1H-imidazol-2-ylmethyl moiety into larger molecular frameworks to create materials with specific physical and chemical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODRPGFQSPFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439890 | |
| Record name | 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773817-02-0 | |
| Record name | 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 1 Isopropyl 1h Imidazole
Reactivity Profiles of the Chloromethyl Group
The chloromethyl group, being a primary alkyl halide, is susceptible to reactions that involve the cleavage of the carbon-chlorine bond. The electron-withdrawing nature of the adjacent imidazole (B134444) ring activates the chloromethyl carbon towards nucleophilic attack.
Nucleophilic Substitution Reactions at the Chloromethyl Carbon
Nucleophilic substitution is the most characteristic reaction of 2-(chloromethyl)-1-isopropyl-1H-imidazole. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an incoming nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.
A broad range of nucleophiles can be employed to displace the chloride in this compound and its analogs, leading to the formation of a variety of functionalized imidazole derivatives.
Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form the corresponding ethers. For instance, the reaction with sodium methoxide (B1231860) would yield 2-(methoxymethyl)-1-isopropyl-1H-imidazole.
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849), can be used to synthesize the corresponding 2-(aminomethyl)-1-isopropyl-1H-imidazoles. Azide ions are also effective nucleophiles, providing a route to 2-(azidomethyl) derivatives, which are versatile intermediates for further transformations.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles for this substrate, leading to the formation of thioethers. For example, reaction with sodium thiophenoxide would produce 2-(phenylthiomethyl)-1-isopropyl-1H-imidazole.
Carbon Nucleophiles: While less common, carbanions such as those derived from malonic esters or cyanide ions can also act as nucleophiles, enabling the formation of new carbon-carbon bonds. libretexts.org
The table below summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile (Nu-) | Reagent Example | Product |
| Methoxide (CH3O-) | Sodium Methoxide | 2-(Methoxymethyl)-1-isopropyl-1H-imidazole |
| Azide (N3-) | Sodium Azide | 2-(Azidomethyl)-1-isopropyl-1H-imidazole |
| Thiophenoxide (C6H5S-) | Sodium Thiophenoxide | 2-(Phenylthiomethyl)-1-isopropyl-1H-imidazole |
| Cyanide (CN-) | Sodium Cyanide | 2-(Cyanomethyl)-1-isopropyl-1H-imidazole |
The kinetics of nucleophilic substitution reactions of this compound are expected to follow a second-order rate law, characteristic of an SN2 mechanism. The rate of reaction would be dependent on the concentrations of both the imidazole substrate and the nucleophile.
Rate = k[this compound][Nucleophile]
The reaction rate is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the steric hindrance around the reaction center. The isopropyl group at the N1 position may exert a modest steric effect, potentially slowing the reaction compared to an N-methyl or N-unsubstituted analog.
From a thermodynamic standpoint, these substitution reactions are generally favorable, driven by the formation of a more stable product where the chloride leaving group is replaced by a stronger nucleophile. The stability of the chloride anion as a leaving group contributes to the thermodynamic driving force of the reaction.
The chloromethyl carbon in this compound is prochiral. If the reaction introduces a new stereocenter, and the nucleophile or other parts of the molecule are chiral, the formation of diastereomers is possible. In a typical SN2 reaction, the nucleophile attacks from the backside of the carbon-chlorine bond, leading to an inversion of configuration at the reaction center. However, since the starting material is achiral, the direct product of substitution will also be achiral unless a chiral nucleophile is used.
Radical Nucleophilic Substitution (SRN1) Mechanisms Involving Chloromethylated Imidazoles
While the SN2 pathway is dominant, the possibility of a radical nucleophilic substitution (SRN1) mechanism cannot be entirely ruled out, especially under specific reaction conditions such as photochemical initiation or in the presence of strong electron-donating nucleophiles. The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. wikipedia.org
The key steps in a putative SRN1 mechanism for this compound would be:
Initiation: Single electron transfer (SET) to the substrate to form a radical anion.
Propagation:
Fragmentation of the radical anion to form an imidazol-2-ylmethyl radical and a chloride anion.
Reaction of the radical with a nucleophile to form a new radical anion.
Electron transfer from the new radical anion to a molecule of the starting material to form the product and regenerate the initial radical anion.
Studies on nitroimidazoles have shown their propensity to undergo SRN1 reactions. rsc.orgrsc.org Although this compound lacks a strongly electron-withdrawing nitro group, the imidazole ring itself can stabilize a radical intermediate.
Elimination Reactions and Formation of Unsaturated Derivatives
Under the influence of a strong, sterically hindered base, this compound could potentially undergo an elimination reaction (E2 mechanism) to form a transient and highly reactive 2-methylene-1-isopropyl-1,2-dihydroimidazole. This reaction would involve the abstraction of a proton from the methylidene carbon and the concurrent expulsion of the chloride ion. taylorfrancis.comlibretexts.org
However, due to the primary nature of the substrate and the relatively high acidity of the C2-proton of the imidazole ring in the presence of a strong base, competing reactions and rearrangements are likely. The formation of the corresponding carbene via deprotonation at C2 and subsequent rearrangement could also be a possible side reaction pathway. Generally, for primary alkyl halides, substitution reactions are favored over elimination unless a very bulky, non-nucleophilic base is used. masterorganicchemistry.com
Intrinsic Reactivity of the Imidazole Heterocycle
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which impart a unique chemical character. wikipedia.orgnih.gov It is considered an electron-rich aromatic system, making it susceptible to various chemical transformations. The reactivity of the imidazole core is a composite of the properties of its pyrrole-like N-1 nitrogen and its pyridine-like N-3 nitrogen. nih.gov
Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
The imidazole ring can undergo electrophilic aromatic substitution. The electron-donating nature of the nitrogen atoms activates the ring towards electrophilic attack. Theoretical studies and experimental observations indicate that the C5 position is the most reactive towards electrophiles, followed by the C4 and then the C2 position. nih.gov This regioselectivity can be attributed to the stabilization of the cationic intermediate formed during the reaction. The N-1 nitrogen's lone pair of electrons significantly contributes to the delocalized π-system, enhancing the nucleophilicity of the ring carbons. numberanalytics.com
However, the reactivity is highly dependent on the reaction conditions, particularly the pH. In acidic media, the pyridine-like N-3 nitrogen is protonated, forming an imidazolium (B1220033) cation. This protonation deactivates the ring towards electrophilic attack due to the positive charge.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Imidazoles
| Position | Relative Reactivity | Influencing Factors |
|---|---|---|
| C5 | High | Electron donation from N-1; stabilization of intermediate. nih.gov |
| C4 | Moderate | Less activated than C5. |
Metallation and Lithiation Strategies for Imidazole Functionalization
Metallation, particularly lithiation, is a powerful tool for the functionalization of the imidazole ring, allowing for the introduction of various substituents after quenching with an electrophile. researchgate.net The regioselectivity of this reaction is primarily directed by the most acidic proton. In N-substituted imidazoles, such as 1-isopropyl-1H-imidazole, the C2 proton is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. Therefore, treatment with a strong base like n-butyllithium typically results in selective deprotonation at the C2 position. acs.orggoogle.com
The stability of the resulting lithiated intermediate can be a concern, but it is often sufficient for subsequent reactions with a range of electrophiles. mdpi.com This strategy provides a reliable route to 2-substituted imidazole derivatives.
Protonation and Acid-Base Equilibria of the Imidazole Nitrogen Atoms
Imidazole is an amphoteric molecule, capable of acting as both a base and a weak acid. wikipedia.org The pyridine-like N-3 nitrogen has a lone pair of electrons in an sp² hybrid orbital, which is readily available for protonation. The conjugate acid of imidazole, the imidazolium ion, has a pKa of approximately 7.0, making imidazole a useful buffer at physiological pH. wikipedia.orgchegg.com
The pyrrole-like N-1 nitrogen is significantly less basic. In fact, the N-H proton is weakly acidic, with a pKa of about 14.5. wikipedia.org Deprotonation with a strong base yields the imidazolide (B1226674) anion.
In this compound, the N-1 position is substituted, so it cannot act as a proton donor. The N-3 nitrogen, however, retains its basic character. Protonation at N-3 leads to the formation of a 1-isopropyl-2-(chloromethyl)-1H-imidazolium cation. acs.org The basicity of N-3 is influenced by the electronic effects of the substituents on the ring.
Table 2: Typical pKa Values Related to Imidazole Equilibria
| Equilibrium | pKa Value | Reference |
|---|---|---|
| Imidazolium ion ⇌ Imidazole + H⁺ | ~7.0 | wikipedia.org |
| Imidazole ⇌ Imidazolide anion + H⁺ | ~14.5 | wikipedia.org |
Influence of the N-Isopropyl Substituent on Reactivity
The substituents on the imidazole ring, namely the N-1 isopropyl group and the C-2 chloromethyl group, play a crucial role in modulating its reactivity through both steric and electronic effects.
Steric Effects on Reaction Rates and Pathways
The bulky isopropyl group at the N-1 position exerts significant steric hindrance, which can influence the regioselectivity and rate of reactions. mdpi.com This steric bulk can impede the approach of reagents to the adjacent C2 and N5 positions. For reactions occurring at the C2 position, the steric hindrance from the N-isopropyl group can be substantial, potentially slowing down the reaction rate compared to a less bulky N-alkyl substituent like a methyl group. mdpi.com
In some cases, steric hindrance can be exploited to direct reactions to less hindered positions. For instance, while metallation typically occurs at C2, very bulky reagents might favor reaction at the less hindered C5 position, although this is less common. The steric presence of the isopropyl group can also influence the conformational preferences of the molecule, which in turn may affect its reactivity in enzymatic or catalytic processes. researchgate.net
Electronic Contributions to Imidazole Ring Activation or Deactivation
The electronic nature of the substituents significantly alters the electron density of the imidazole ring, thereby affecting its reactivity towards both electrophiles and nucleophiles.
N-Isopropyl Group : The isopropyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the imidazole ring, making it more nucleophilic and more reactive towards electrophiles. researchgate.net This activation is a general feature of N-alkylation on imidazoles. nih.gov
2-(Chloromethyl) Group : The chloromethyl group at the C2 position is an electron-withdrawing group (EWG) due to the inductive effect (-I) of the electronegative chlorine atom. This effect reduces the electron density of the imidazole ring, particularly at the adjacent C2 carbon and the nitrogen atoms. This deactivation makes the ring less susceptible to electrophilic attack compared to an unsubstituted 1-isopropyl-1H-imidazole.
Mechanistic Elucidation of Key Chemical Transformations
The chemical reactivity of this compound is predominantly centered around the susceptibility of the chloromethyl group to nucleophilic substitution. The imidazole ring, particularly with the N-isopropyl substituent, influences the reactivity of the C-Cl bond. A thorough understanding of the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic pathways. This section delves into the mechanistic details through the lens of reaction intermediates, computational modeling, and isotopic labeling studies, drawing upon established principles of physical organic chemistry and analogies with similar heterocyclic systems.
In the nucleophilic substitution reactions of this compound, the formation of transient intermediates is a key feature of the reaction pathway. While direct observation of these species can be challenging due to their short lifetimes, their existence is inferred from kinetic data and trapping experiments. The primary mechanism anticipated for this compound is a bimolecular nucleophilic substitution (SN2) reaction.
In a typical SN2 reaction involving this compound, a nucleophile (Nu-) attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The reaction proceeds through a pentacoordinate transition state. It is also plausible that under certain conditions, particularly with polar solvents and specific nucleophiles, the reaction may exhibit some SN1 character, involving a carbocation intermediate. However, the formation of a primary carbocation is generally unfavorable.
An alternative intermediate that could be considered, especially in reactions with certain nucleophiles, is an ylide formed by the deprotonation of the chloromethyl group. This is less common for chloromethyl groups compared to their phosphonium (B103445) or sulfonium (B1226848) analogues but cannot be entirely ruled out under strongly basic conditions.
The characterization of such fleeting intermediates often relies on indirect methods. For instance, competition experiments with different nucleophiles can provide insights into the nature of the reactive intermediate. Furthermore, spectroscopic techniques such as stopped-flow NMR or laser flash photolysis could potentially be employed to detect and characterize any sufficiently long-lived intermediates.
Table 1: Plausible Intermediates in Reactions of this compound
| Intermediate Type | Structure | Conditions Favoring Formation |
| SN2 Transition State | [Nu---CH2-Im(iPr)---Cl]- | Aprotic solvents, strong nucleophiles |
| Carbocation | +CH2-Im(iPr) | Polar, protic solvents; unlikely for a primary carbon |
This table is based on general principles of reaction mechanisms and analogies with similar compounds.
Computational chemistry provides a powerful tool for elucidating the mechanistic pathways of chemical reactions by allowing for the detailed study of transition states and the calculation of associated energy barriers. mdpi.comsciforum.netresearchgate.net For the nucleophilic substitution reactions of this compound, density functional theory (DFT) calculations are a suitable method to model the reaction profile.
A computational study of the SN2 reaction of this compound would involve mapping the potential energy surface for the approach of a nucleophile to the chloromethyl group. This would allow for the identification of the transition state geometry, where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The calculated vibrational frequencies of the transition state structure would exhibit a single imaginary frequency corresponding to the reaction coordinate.
The energy difference between the reactants and the transition state represents the activation energy (energy barrier) of the reaction. By calculating the activation energies for different nucleophiles and in various solvents (using continuum solvation models), the relative reactivity can be predicted. mdpi.comsciforum.netresearchgate.net These computational models can also help to discern between a concerted SN2 mechanism and a stepwise SN1-like mechanism by searching for a stable carbocation intermediate on the potential energy surface.
Table 2: Hypothetical Calculated Energy Barriers for the SN2 Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| OH- | Water | 18.5 |
| CN- | DMSO | 15.2 |
| I- | Acetone | 16.8 |
The data in this table are hypothetical and for illustrative purposes only, representing typical values that might be obtained from DFT calculations.
Isotopic labeling is a definitive experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. taylorandfrancis.commusechem.com In the context of this compound, isotopic labeling can be employed to confirm the nature of the nucleophilic substitution process.
A key experiment would involve synthesizing the starting material with a carbon-13 (13C) or carbon-14 (B1195169) (14C) label at the chloromethyl carbon. If the reaction proceeds via a direct SN2 mechanism, the stereochemistry at this carbon (if it were chiral) would be inverted, and the label would remain at the same position in the product. While the chloromethyl group is not chiral, kinetic isotope effect (KIE) studies can still be informative.
The primary carbon kinetic isotope effect (12C/13C KIE) can distinguish between SN1 and SN2 mechanisms. In an SN2 reaction, the C-Cl bond is broken in the rate-determining step, leading to a significant primary KIE. Conversely, if an SN1 mechanism were operative, the KIE would be close to unity for the nucleophilic attack on the carbocation, as the C-Cl bond cleavage occurs in a prior step.
Another application of isotopic labeling would be to use a labeled nucleophile. For example, using a 18O-labeled hydroxide (B78521) as the nucleophile would result in the incorporation of the 18O label into the alcohol product, confirming that the oxygen atom in the product originates from the nucleophile.
Table 3: Expected Kinetic Isotope Effects for Different Mechanisms
| Mechanism | Labeled Position | Expected klight/kheavy |
| SN2 | Chloromethyl Carbon (13C) | > 1.05 |
| SN1 | Chloromethyl Carbon (13C) | ~ 1.00 - 1.02 |
These values represent typical ranges for primary carbon KIEs and serve as a guide for mechanistic interpretation.
Advanced Synthetic Applications of 2 Chloromethyl 1 Isopropyl 1h Imidazole As a Building Block
Construction of Polysubstituted Imidazole (B134444) Derivatives
The inherent reactivity of 2-(chloromethyl)-1-isopropyl-1H-imidazole provides a direct pathway to a variety of polysubstituted imidazole derivatives. The primary site of reactivity is the chloromethyl group, which readily undergoes nucleophilic substitution, while the imidazole ring itself can be further functionalized.
Synthesis of Imidazole-Containing Heterocycles with Diverse Functionalities
The electrophilic nature of the carbon atom in the chloromethyl group of this compound makes it an excellent substrate for reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the C-2 methyl position, leading to a vast library of imidazole-containing heterocycles.
One of the most common applications is the reaction with sulfur, oxygen, and nitrogen-based nucleophiles. For instance, treatment with thiols or their corresponding sodium salts leads to the formation of 2-(alkylthiomethyl) or 2-(arylthiomethyl) derivatives. Similarly, reactions with phenols and alkoxides yield the corresponding ether-linked imidazoles. A notable example is the reaction with substituted phenols, which can introduce a variety of electronically and sterically diverse aryl groups.
Nitrogen nucleophiles, such as primary and secondary amines, also react readily to form 2-(aminomethyl)-1-isopropyl-1H-imidazoles. This reaction is particularly useful for building more complex molecular architectures, including those with potential biological activity. For example, reaction with piperazine (B1678402) or other cyclic amines can introduce additional heterocyclic moieties.
The reactivity of the chloromethyl group can be further enhanced by converting it to the more reactive iodomethyl or bromomethyl analogues through halide exchange reactions. This strategy is particularly useful when employing weaker nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Thiol | Sodium thiophenoxide | 2-(Arylthiomethyl)imidazole |
| Phenol | 4-Methoxyphenol | 2-(Aryloxymethyl)imidazole |
| Amine | Piperidine | 2-(Aminomethyl)imidazole |
| Dithiocarbamate | Sodium diethyldithiocarbamate | 2-(Dithiocarbamoylmethyl)imidazole |
Regioselective Derivatization at C-4 and C-5 Positions of the Imidazole Ring
While the chloromethyl group is the most reactive site, the C-4 and C-5 positions of the imidazole ring can also be functionalized, allowing for the synthesis of fully substituted imidazole derivatives. However, direct electrophilic substitution at these positions is often challenging due to the electron-rich nature of the imidazole ring and the directing effects of the existing substituents.
A common strategy to achieve regioselective functionalization at the C-4 and C-5 positions is through metallation, followed by quenching with an electrophile. The use of strong bases, such as organolithium reagents (e.g., n-butyllithium or lithium diisopropylamide), can lead to deprotonation at either the C-4 or C-5 position. The regioselectivity of this process can be influenced by factors such as the solvent, temperature, and the nature of the base used. Subsequent reaction with an electrophile, such as an alkyl halide, a carbonyl compound, or a halogenating agent, introduces a new substituent at the metallated position.
Alternatively, halogenation reactions can be employed to introduce a handle for further functionalization. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively halogenate the imidazole ring, typically at the C-5 position. The resulting halo-substituted imidazole can then undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or vinyl groups.
Role in the Synthesis of Fused Heterocyclic Systems
The functional groups introduced via the reactions of this compound can serve as handles for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These annulation reactions are powerful tools for the construction of complex molecular scaffolds.
Annulation Reactions Leading to Imidazole-Fused Scaffolds
A common strategy for the synthesis of fused imidazoles involves the initial functionalization of the chloromethyl group, followed by an intramolecular cyclization that forms a new ring fused to the imidazole core.
For example, reaction of this compound with a nucleophile containing a second reactive site can set the stage for a subsequent annulation. A classic example is the synthesis of imidazo[2,1-b]thiazoles. This can be achieved by first reacting the chloromethyl compound with a thiourea (B124793) derivative to form an S-alkylated intermediate, which then undergoes intramolecular cyclization to yield the fused bicyclic system.
Similarly, the synthesis of imidazo[1,2-a]pyridines can be envisioned. This would involve an initial nucleophilic substitution of the chloride by a 2-aminopyridine (B139424) derivative, where the amino group attacks the chloromethyl carbon. The resulting intermediate can then undergo an intramolecular cyclization, with the pyridine (B92270) nitrogen attacking the C-2 position of the imidazole ring, to form the fused imidazo[1,2-a]pyridine (B132010) scaffold.
Table 2: Examples of Imidazole-Fused Scaffolds from Annulation Reactions
| Fused System | Precursor Strategy | Key Reaction |
| Imidazo[2,1-b]thiazole | Reaction with a 2-mercaptoheterocycle | Intramolecular nucleophilic substitution |
| Imidazo[1,2-a]pyridine | Reaction with a 2-aminopyridine | Intramolecular cyclization/condensation |
| Imidazo[2,1-a]isoquinoline | Reaction with an isoquinoline (B145761) derivative | Intramolecular C-N bond formation |
Preparation of Complex Polycyclic Imidazole Compounds
Building upon the principles of annulation reactions, this compound can be utilized as a starting material for the synthesis of more complex polycyclic systems. This often involves a multi-step sequence where additional rings are constructed onto the initial fused imidazole scaffold.
For instance, a fused imidazo[1,2-a]pyridine synthesized from this compound can be further functionalized at the pyridine ring. Subsequent intramolecular cyclization reactions, such as Friedel-Crafts-type reactions or transition-metal-catalyzed C-H activation/cyclization, can then be employed to build additional rings, leading to complex polycyclic aromatic or heteroaromatic systems.
Another approach involves the use of the functionalized imidazole derivative in cycloaddition reactions. For example, if a diene moiety is introduced via nucleophilic substitution at the chloromethyl position, it can then participate in a Diels-Alder reaction with a suitable dienophile to construct a new six-membered ring, thereby forming a polycyclic system.
Precursor for N-Heterocyclic Carbenes (NHCs) and Their Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis. This compound can serve as a precursor for the synthesis of imidazolium (B1220033) salts, which are the direct precursors to NHCs.
The synthesis of the imidazolium salt precursor involves the quaternization of the N-3 nitrogen atom of the imidazole ring. This is typically achieved by reacting the this compound with an alkylating agent, such as an alkyl halide or triflate. This reaction introduces a second substituent on the nitrogen atoms of the imidazole ring, resulting in a 1,3-disubstituted-2-(chloromethyl)imidazolium salt.
The chloromethyl group in the resulting imidazolium salt can then be further manipulated. For example, it can be reduced to a methyl group to generate a 1,3-dialkyl-2-methylimidazolium salt. Deprotonation of the C-2 position of such an imidazolium salt with a strong base, such as sodium hydride or potassium tert-butoxide, generates the corresponding N-heterocyclic carbene.
These in-situ generated or isolated NHCs can then be reacted with various metal precursors to form a wide range of NHC-metal complexes. These complexes have found extensive applications in catalysis, including cross-coupling reactions, olefin metathesis, and polymerization. The steric and electronic properties of the NHC ligand, which are influenced by the substituents at the N-1 and N-3 positions (in this case, an isopropyl group and another alkyl group), play a crucial role in determining the reactivity and stability of the resulting metal complex.
Synthesis of Imidazolium Salts from this compound
The primary reaction pathway for this compound involves the quaternization of a tertiary amine or phosphine (B1218219) via nucleophilic substitution at the chloromethyl group. This reaction readily forms a wide array of imidazolium salts, which are direct precursors to N-heterocyclic carbenes (NHCs) and also find applications as ionic liquids and phase-transfer catalysts.
The synthesis is typically a one-step process involving the reaction of this compound with a selected nucleophile, often a tertiary amine or phosphine. The reaction is generally carried out in a suitable solvent, such as acetonitrile (B52724) or toluene (B28343), and may be heated to facilitate the reaction. nih.gov The resulting imidazolium salt precipitates from the solution or is isolated after solvent removal. orientjchem.org This straightforward procedure allows for the introduction of a diverse range of substituents, enabling fine-tuning of the steric and electronic properties of the final salt.
For example, reaction with trimethylamine (B31210) yields an imidazolium salt with a simple methyl ammonium (B1175870) moiety, while reaction with a bulky phosphine like triphenylphosphine (B44618) introduces significant steric hindrance around the resulting cationic center. This versatility is crucial for developing tailored ligands for organometallic catalysis.
Table 1: Examples of Imidazolium Salts Synthesized from this compound
| Nucleophile | Resulting Imidazolium Cation | Potential Application |
|---|---|---|
| Trimethylamine | 1-isopropyl-3-(trimethylammoniomethyl)-1H-imidazol-3-ium | NHC Precursor |
| Pyridine | 1-isopropyl-3-(pyridinium-1-ylmethyl)-1H-imidazol-3-ium | Ionic Liquid |
| Triphenylphosphine | 1-isopropyl-3-(triphenylphosphoniomethyl)-1H-imidazol-3-ium | Phase-Transfer Catalyst |
Applications of Derived NHCs as Ligands in Organometallic Catalysis
N-heterocyclic carbenes (NHCs) are generated by the deprotonation of their precursor imidazolium salts, typically using a strong base. google.com NHCs derived from salts of this compound are powerful ligands for transition metals due to their strong σ-donating properties, which help to stabilize the metal center. The isopropyl group on the nitrogen atom provides moderate steric bulk, influencing the catalytic activity and selectivity of the resulting metal complex.
These NHC-metal complexes have demonstrated high efficacy in a variety of cross-coupling reactions. For instance, palladium-NHC complexes are highly active catalysts for Mizoroki-Heck reactions, facilitating the coupling of aryl chlorides with styrenes. researchgate.net The strong M-NHC bond contributes to the thermal stability of the catalyst, often allowing for lower catalyst loadings and milder reaction conditions compared to traditional phosphine-based systems. researchgate.netresearchgate.net
Ruthenium-NHC complexes are also prominent in olefin metathesis, while complexes with other metals like rhodium, iridium, and gold are used in a range of catalytic transformations. ethernet.edu.et The modular synthesis of the imidazolium salt precursors allows for the creation of tailored NHC ligands, enabling the optimization of catalyst performance for specific chemical transformations.
Table 2: Catalytic Applications of NHCs Derived from 1-isopropyl-1H-imidazole Scaffolds
| Catalytic Reaction | Metal Center | Substrate Example | Product Type |
|---|---|---|---|
| Mizoroki-Heck Reaction | Palladium (Pd) | Aryl chlorides, Styrenes | Substituted Alkenes |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl bromides, Boronic acids | Biaryls |
| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl halides, Amines | Aryl Amines |
Integration into Multi-Step Organic Synthesis for Target Molecules
The utility of this compound extends beyond its use as a direct precursor to ligands. It is a strategic building block for constructing more complex target molecules through carefully planned synthetic routes.
Convergent and Divergent Synthetic Strategies
The structure of this compound is well-suited for both convergent and divergent synthetic strategies, which are fundamental concepts in the efficient synthesis of complex molecules and chemical libraries.
Divergent Synthesis: A divergent strategy is particularly effective for creating a library of related compounds. Starting from the common precursor, this compound, a multitude of different functionalities can be introduced by reacting the chloromethyl group with a diverse set of nucleophiles (e.g., various amines, thiols, alcohols, or carbanions). This generates a family of molecules that share the same core imidazole scaffold but differ in the peripheral substituent, allowing for systematic exploration of structure-activity relationships.
Development of Chemical Libraries Based on the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and therapeutic drugs. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions makes it an excellent core structure for designing molecules that can bind to biological targets like enzymes and receptors. nih.gov
Chemical libraries are collections of distinct compounds used in high-throughput screening to identify new drug leads. hts-biochemie.de By employing a divergent synthetic strategy with this compound, target-focused libraries can be rapidly assembled. researchgate.net The synthesis begins with the common imidazole core, and diversity is introduced by reacting the chloromethyl "handle" with a wide range of secondary building blocks. This approach allows for the systematic modification of a specific region of the molecule, which is invaluable for optimizing properties such as potency, selectivity, and pharmacokinetic profiles during the drug discovery process.
Theoretical and Computational Studies on 2 Chloromethyl 1 Isopropyl 1h Imidazole
Quantum Chemical Analysis of Molecular Structure and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the electronic factors that govern its stability and properties.
The primary conformations of interest arise from the relative orientation of the isopropyl group's C-H bond with respect to the imidazole (B134444) ring. These can be generally categorized as staggered and eclipsed conformations. Theoretical calculations typically show that staggered conformations, which minimize steric hindrance between the methyl groups of the isopropyl substituent and the imidazole ring, are energetically favored over eclipsed conformations. The energy barrier to rotation is generally low, suggesting that the N-isopropyl group is relatively flexible at room temperature.
Table 1: Predicted Relative Energies for N-Isopropyl Group Conformations This table presents a hypothetical energy landscape based on typical findings for N-alkyl substituted imidazoles.
| Conformation | Dihedral Angle (C-C-N-Cring) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Staggered 1 | ~60° | 0.0 (Global Minimum) | Lowest energy conformer with minimal steric clash. |
| Eclipsed 1 | ~120° | ~2.5 - 3.5 | Transition state for rotation, higher energy due to steric repulsion. |
| Staggered 2 | ~180° | ~0.2 - 0.5 | A slightly higher energy staggered conformer. |
| Eclipsed 2 | ~0° | ~2.5 - 3.5 | Transition state for rotation, similar in energy to Eclipsed 1. |
The electronic properties of the imidazole ring in 2-(chloromethyl)-1-isopropyl-1H-imidazole are significantly influenced by its substituents. The N1-isopropyl group acts as a weak electron-donating group through an inductive effect, increasing the electron density on the nitrogen atom it is attached to. nih.gov Conversely, the C2-chloromethyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atom.
This push-pull electronic arrangement modulates the charge distribution across the imidazole ring. Density Functional Theory (DFT) calculations are commonly used to visualize these effects through Molecular Electrostatic Potential (MEP) maps and to quantify them using methods like Mulliken population analysis. scirp.orgresearchgate.net The MEP map would be expected to show a region of high negative potential (red/yellow) around the N3 atom, indicating its nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms and the chloromethyl group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is likely distributed over the electron-rich imidazole ring, while the LUMO is expected to be localized significantly on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. This localization makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov
Table 2: Predicted Mulliken Atomic Charges Illustrative charges based on DFT calculations of similar substituted imidazoles.
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| N1 | -0.25 |
| C2 | +0.15 |
| N3 | -0.35 |
| C4 | -0.05 |
| C5 | -0.10 |
| Methylene Carbon (in CH2Cl) | +0.20 |
| Chlorine (in CH2Cl) | -0.30 |
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of synthesized compounds. nih.gov
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govliverpool.ac.uk The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons on the chloromethyl group are expected to be significantly downfield due to the deshielding effect of the adjacent chlorine atom and the imidazole ring.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's functional groups. nist.govmdpi.com These predictions help in the assignment of experimental IR spectra. Key predicted vibrations would include C-H stretches from the isopropyl and chloromethyl groups, C=N and C-N stretching modes from the imidazole ring, and the characteristic C-Cl stretch.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). miamioh.eduresearchgate.netlibretexts.org The molecular ion peak would be expected, followed by fragments resulting from characteristic cleavage events. The most likely fragmentations would be α-cleavage leading to the loss of a methyl radical from the isopropyl group, or the loss of the chloromethyl radical or a chlorine radical.
Table 3: Predicted Spectroscopic Data for this compound Values are estimated based on computational studies of analogous structures and general spectroscopic principles.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ, ppm) | ~7.1-7.3 | Imidazole C4-H, C5-H |
| Chemical Shift (δ, ppm) | ~4.8-5.0 | CH2Cl | |
| Chemical Shift (δ, ppm) | ~4.5-4.7 | N-CH(CH3)2 | |
| Chemical Shift (δ, ppm) | ~1.5-1.7 | N-CH(CH3)2 | |
| IR | Vibrational Frequency (cm-1) | ~2950-3150 | C-H stretch (aromatic and aliphatic) |
| Vibrational Frequency (cm-1) | ~1500-1550 | C=N stretch (imidazole ring) | |
| Vibrational Frequency (cm-1) | ~1250-1300 | C-N stretch | |
| Vibrational Frequency (cm-1) | ~700-800 | C-Cl stretch | |
| Mass Spec. | Fragment (m/z) | 160/162 | [M]+ (Molecular ion, showing 35Cl/37Cl isotope pattern) |
| Fragment (m/z) | 111 | [M - CH2Cl]+ | |
| Fragment (m/z) | 125 | [M - Cl]+ |
Computational Elucidation of Reaction Mechanisms and Reactivity
DFT calculations are a cornerstone for investigating chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states and intermediates. scirp.org
The most significant reaction pathway for this compound is nucleophilic substitution at the chloromethyl carbon. The chlorine atom is a good leaving group, and the adjacent carbon is activated by the electron-withdrawing nature of both the chlorine and the imidazole ring.
DFT studies on similar systems suggest that this reaction proceeds via a concerted SN2 mechanism. sioc-journal.cnnih.gov In this pathway, a nucleophile attacks the methylene carbon atom from the side opposite the C-Cl bond. The reaction proceeds through a single pentavalent transition state where the nucleophile-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond. Computational modeling of this process involves locating the geometry of this transition state and calculating its energy, which corresponds to the activation energy of the reaction. The relatively low LUMO energy associated with the C-Cl σ* orbital indicates a high susceptibility to this type of reaction.
Computational analysis is crucial for predicting the outcome of reactions where multiple pathways are possible.
Regioselectivity: For this compound, the prediction of regioselectivity is straightforward. Nucleophilic attack can theoretically occur at several positions, including the electrophilic carbon atoms of the imidazole ring (C2, C4, C5) or the chloromethyl carbon. However, computational data, including the analysis of the LUMO and atomic charges, overwhelmingly indicate that the methylene carbon of the chloromethyl group is the most electrophilic site. researchgate.netnih.gov The C-Cl bond is the most labile, making substitution at this position the most kinetically and thermodynamically favorable pathway. Therefore, reactions with nucleophiles are predicted to be highly regioselective, occurring exclusively at the chloromethyl group.
Stereoselectivity: The nucleophilic substitution reaction at the chloromethyl carbon involves an sp³-hybridized center. According to the SN2 mechanism, this reaction proceeds with an inversion of configuration at the reaction center. However, since the methylene carbon is not a stereocenter (it is bonded to two hydrogen atoms), the product of the reaction will not be chiral, unless the incoming nucleophile itself introduces a new stereocenter. In such cases, DFT could be used to model the transition states for the formation of different diastereomers to predict any potential stereoselectivity. mdpi.com
Reaction Dynamics and Transition State Modeling
The study of reaction dynamics and the modeling of transition states for this compound are crucial for understanding its reactivity and for the rational design of synthetic pathways. While specific experimental studies on the reaction dynamics of this particular molecule are not extensively documented in publicly available literature, theoretical and computational approaches provide significant insights. These methods allow for the exploration of reaction mechanisms at a molecular level, including the identification of transition states, the calculation of activation energies, and the prediction of reaction kinetics.
Computational techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for modeling chemical reactions. For a molecule like this compound, these methods can be employed to investigate various reaction types, including nucleophilic substitution at the chloromethyl group and reactions involving the imidazole ring.
Transition State Modeling:
The transition state is a critical point on the potential energy surface that separates reactants from products. Modeling this transient species is key to understanding the energy barrier of a reaction. For this compound, a common reaction would be the displacement of the chloride ion by a nucleophile.
A hypothetical reaction with a generic nucleophile (Nu⁻) can be modeled to determine the structure and energy of the transition state. The calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products.
Table 1: Hypothetical Transition State Parameters for the Reaction of this compound with a Nucleophile
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 50-100 kJ/mol |
| C-Cl Bond Length (Transition State) | The length of the breaking carbon-chlorine bond in the transition state. | 2.2-2.5 Å |
| C-Nu Bond Length (Transition State) | The length of the forming carbon-nucleophile bond in the transition state. | 2.0-2.3 Å |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -200 to -400 cm⁻¹ |
Note: The values in this table are hypothetical and serve as illustrative examples of the types of data generated from transition state modeling. Actual values would depend on the specific nucleophile and the level of theory used in the calculations.
By analyzing the geometry of the transition state, researchers can infer the reaction mechanism (e.g., SN1 vs. SN2). For instance, a trigonal bipyramidal geometry around the methylene carbon would suggest an SN2-like mechanism.
In Silico Approaches to Ligand Design and Coordination Chemistry
The imidazole moiety is a well-known coordinating group in inorganic chemistry and medicinal chemistry, capable of binding to a wide range of metal ions. In silico approaches play a pivotal role in designing ligands based on this compound for various applications, from catalysis to materials science. These computational methods allow for the prediction of coordination properties and the rational design of novel compounds with desired characteristics.
Modeling of Steric and Electronic Effects in Metal-Ligand Interactions
The coordination of this compound to a metal center is governed by a combination of steric and electronic effects. The isopropyl group at the N1 position and the chloromethyl group at the C2 position introduce specific steric and electronic features that can be modeled using computational chemistry.
Steric Effects: The bulky isopropyl group can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the coordination of multiple ligands. Molecular mechanics and quantum mechanics calculations can be used to quantify these steric effects by calculating parameters such as cone angles and buried volume, which describe the steric bulk of the ligand.
Electronic Effects: The electronic properties of the imidazole ring are modulated by the electron-withdrawing chloromethyl group and the electron-donating isopropyl group. These substituents affect the electron density on the coordinating nitrogen atom (N3), thereby influencing the strength of the metal-ligand bond. Computational methods can quantify these electronic effects through calculations of parameters like the Natural Bond Orbital (NBO) charges on the coordinating nitrogen and the energy of the highest occupied molecular orbital (HOMO) of the ligand. A higher negative charge on N3 and a higher HOMO energy generally correlate with stronger coordination.
Table 2: Calculated Electronic Properties of this compound and Related Ligands
| Ligand | NBO Charge on N3 (a.u.) | HOMO Energy (eV) |
| Imidazole | -0.550 | -6.20 |
| 1-Isopropyl-1H-imidazole | -0.565 | -6.10 |
| 2-Chloro-1H-imidazole | -0.530 | -6.45 |
| This compound | -0.545 | -6.35 |
Note: The values in this table are hypothetical and for illustrative purposes to show trends. Actual values would be obtained from specific quantum chemical calculations.
These in silico models help in understanding how modifications to the ligand structure can tune the properties of the resulting metal complexes.
Predictive Studies for the Rational Design of Novel Imidazole-Based Materials
The rational design of novel materials based on imidazole ligands like this compound is greatly facilitated by predictive computational studies. These studies can forecast the structural, electronic, and functional properties of materials before their synthesis, saving time and resources.
For instance, the design of new metal-organic frameworks (MOFs) or coordination polymers can be guided by computational predictions. By modeling the self-assembly of metal ions and this compound, it is possible to predict the resulting crystal structures and their properties, such as porosity, stability, and catalytic activity.
Furthermore, the functionalization of the chloromethyl group provides a handle for creating more complex structures. Predictive studies can explore the outcomes of post-synthetic modifications, where the chloride is substituted by other functional groups to impart new properties to the material. For example, replacing the chloride with a fluorescent tag could lead to the design of new sensory materials.
Recent research has highlighted the potential for tuning the luminescence properties of materials by incorporating imidazole functional groups. acs.org Theoretical simulations, in conjunction with experimental work, have shown that the enhanced conjugation from imidazole groups can lead to a redshift in fluorescence emission. acs.org This is attributed to the expansion of π-π orbitals and a reduction in the energy gap between excited states. acs.org Such findings provide a theoretical basis for the rational design of efficient optoelectronic devices and sensors using imidazole-based materials. acs.org
Molecular docking and dynamics simulations are also employed in the rational design of imidazole derivatives for biological applications, such as enzyme inhibitors. nih.govresearchgate.netresearchgate.net These computational techniques can predict the binding affinity and mode of interaction of a ligand with a biological target, guiding the design of more potent and selective molecules. nih.govresearchgate.netresearchgate.net
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies for 2-(Chloromethyl)-1-isopropyl-1H-imidazole
The chemical industry's growing emphasis on environmental responsibility necessitates the development of greener and more sustainable methods for synthesizing important chemical building blocks. Future research in the synthesis of this compound is expected to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.
Key areas of exploration will likely include:
Ultrasound-Assisted Synthesis: Sonochemistry can promote reactions through acoustic cavitation, which enhances mass transfer and accelerates reaction rates. nih.govresearchgate.netoiccpress.comnih.gov Investigating ultrasound-assisted methods for the synthesis of this imidazole (B134444) derivative could lead to milder reaction conditions and improved yields. nih.govresearchgate.netoiccpress.comnih.gov
Use of Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a cornerstone of sustainable chemistry. rsc.orgacs.orgresearchgate.netnih.gov Research into the use of benign solvents and recyclable catalysts, including solid-acid catalysts, for the synthesis of this compound will be a critical area of focus. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. Implementing flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
| Green Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. orientjchem.orgnih.govnih.gov |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates, improved mass transfer. nih.govresearchgate.netoiccpress.comnih.gov |
| Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, potential for catalyst recycling. rsc.orgacs.orgresearchgate.netnih.gov |
| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability. |
Exploration of Novel Reactivity and Transformation Pathways
The chloromethyl group attached to the imidazole ring in this compound is a key functional handle that allows for a wide range of chemical transformations. While its utility in classical nucleophilic substitution reactions is well-established, future research will likely focus on uncovering novel reactivity and developing new transformation pathways.
Emerging areas of investigation include:
Cross-Coupling Reactions: The development of new catalytic systems, particularly those based on palladium, nickel, and copper, will enable a broader range of cross-coupling reactions. nih.govnih.govdntb.gov.uaresearchgate.netrsc.org This could include Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups at the 2-position of the imidazole ring. nih.govnih.govdntb.gov.uaresearchgate.netrsc.org
C-H Activation: Direct C-H activation/functionalization of the imidazole ring at other positions offers a highly atom-economical approach to creating more complex molecular architectures. rsc.orgresearchgate.netelsevierpure.comnagoya-u.ac.jpjst.go.jp Research in this area could lead to the development of novel derivatives with unique electronic and steric properties. rsc.orgresearchgate.netelsevierpure.comnagoya-u.ac.jpjst.go.jp
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.combeilstein-journals.orgresearchgate.net Exploring photocatalytic transformations of this compound could open up new avenues for its functionalization, such as direct C-H difluoromethylation. nih.govnih.gov
| Transformation Pathway | Potential New Derivatives from this compound |
| Cross-Coupling Reactions | Arylated, alkenylated, and alkynylated imidazole derivatives. nih.govnih.govdntb.gov.uaresearchgate.netrsc.org |
| C-H Activation | Poly-substituted and functionalized imidazole analogs. rsc.orgresearchgate.netelsevierpure.comnagoya-u.ac.jpjst.go.jp |
| Photoredox Catalysis | Novel functionalized imidazoles via radical-mediated pathways. mdpi.combeilstein-journals.orgresearchgate.net |
Advanced Applications in Diverse Fields of Chemical Science
The versatile nature of the imidazole scaffold, combined with the reactivity of the chloromethyl group, positions this compound as a valuable precursor for materials with advanced applications. Future research is expected to leverage this potential in a variety of fields.
Promising areas for advanced applications include:
Organic Electronics: Imidazole derivatives have shown promise as materials for organic light-emitting diodes (OLEDs) due to their electron-transporting properties. tandfonline.commdpi.comresearchgate.netsioc-journal.cnnih.gov Further functionalization of this compound could lead to the development of novel organic semiconductors with tailored electronic properties for use in a range of electronic devices. tandfonline.commdpi.comresearchgate.netsioc-journal.cnnih.gov
Targeted Drug Delivery: The imidazole moiety can be used to anchor therapeutic agents to targeting vectors, such as peptides or antibodies, for targeted drug delivery. nih.govmdpi.commdpi.com The chloromethyl group provides a convenient point of attachment for conjugating cytotoxic drugs or imaging agents, potentially leading to more effective and less toxic cancer therapies. nih.govmdpi.commdpi.com
Development of Novel Agrochemicals: The imidazole ring is a common feature in many successful fungicides and herbicides. The exploration of new derivatives of this compound could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
Synergistic Integration of Synthetic and Computational Approaches for Rational Design and Discovery
The convergence of experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of new molecules. For this compound, a synergistic approach that combines synthetic chemistry with computational modeling will be instrumental in its future development.
Key aspects of this integrated approach include:
Computational Prediction of Reactivity and Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the feasibility of new transformations, and understand the factors that control selectivity. acs.orgmdpi.comnih.govnih.govmdpi.com This can guide the design of experiments and reduce the amount of trial-and-error required in the laboratory. acs.orgmdpi.comnih.govnih.govmdpi.com
Rational Design of Functional Molecules: Molecular docking and other in silico screening techniques can be used to predict the binding affinity of imidazole derivatives to biological targets, such as enzymes or receptors. mdpi.comnih.govresearchgate.net This allows for the rational design of new drug candidates with improved potency and selectivity. mdpi.comnih.govresearchgate.net
In Silico Prediction of Material Properties: Computational methods can be employed to predict the electronic and photophysical properties of new materials derived from this compound. researchgate.net This can aid in the design of novel materials for applications in organic electronics and other fields. researchgate.net The combination of these computational insights with experimental validation will undoubtedly accelerate the pace of innovation in this area. nih.gov
| Integrated Approach | Application for this compound |
| Computational Chemistry | Prediction of reactivity, reaction mechanisms, and material properties. acs.orgmdpi.comnih.govnih.govmdpi.com |
| Molecular Modeling | Rational design of new drug candidates and functional materials. mdpi.comnih.govresearchgate.net |
| Synergistic Workflow | Iterative cycle of computational design, chemical synthesis, and experimental testing. |
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)-1-isopropyl-1H-imidazole, and how are they optimized for purity?
The compound is often synthesized via alkylation of imidazole derivatives. For example, this compound hydrochloride can be prepared by reacting diethyl malonate with this compound hydrochloride under basic conditions, followed by reduction with LiAlH₄ to yield diols. Subsequent treatment with PBr₃ generates dibromides, which undergo intramolecular N-alkylation in refluxing toluene to form spiro imidazolium salts . Optimization includes controlling reaction temperature (e.g., reflux conditions) and solvent selection (e.g., toluene for intramolecular cyclization). Purity is ensured via recrystallization or column chromatography, with verification by NMR and elemental analysis.
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5–5.0 ppm for ¹H; δ ~40–45 ppm for ¹³C) and isopropyl substituents (δ ~1.2–1.4 ppm for CH₃; δ ~3.5–4.0 ppm for CH) .
- IR Spectroscopy : Stretching vibrations for C-Cl (~600–800 cm⁻¹) and imidazole ring C=N (~1500–1600 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound?
Critical safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (P260) .
- Storage : Dry, cool environments in airtight containers (P402+P404) .
- Spill Management : Use inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis (P501) .
- Emergency Response : Immediate medical attention if ingested (P301+P310) .
Advanced Research Questions
Q. How do counteranions influence the physicochemical properties of derivatives like spiro imidazolium salts?
Counteranions (e.g., BF₄⁻, NTf₂⁻) significantly affect melting points and solubility. For instance, NTf₂⁻ salts exhibit lower melting points (~68–112°C) compared to BF₄⁻ analogs (~166°C) due to increased ionic mobility. Fluoroalkyl chain elongation further reduces melting points (e.g., Tg = –10°C for NTf₂⁻ derivatives) . Optimization for liquid salts at room temperature involves balancing anion hydrophobicity and cation symmetry.
Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance bioactivity by increasing membrane permeability .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobials) and use control compounds (e.g., ciprofloxacin) .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP51 or tubulin .
Q. How can reaction conditions be optimized for imidazole functionalization without ring degradation?
- Catalyst Screening : Use Cu(I)/ligand systems for Ullmann-type couplings to attach aryl groups while preserving the imidazole core .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitution at the chloromethyl site .
- Temperature Control : Maintain ≤60°C during alkylation to prevent ring-opening side reactions .
Q. What computational methods predict the reactivity of the chloromethyl group in nucleophilic substitutions?
- DFT Calculations : Assess charge distribution (Mulliken charges) to identify electrophilic centers. The chloromethyl carbon typically shows high positive charge density (~+0.3 e) .
- Transition State Modeling : Gaussian 09 with B3LYP/6-31G(d) basis set to model SN2 mechanisms and steric effects from the isopropyl group .
Methodological Considerations
Q. How is HPLC used to quantify trace impurities in synthesized batches?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min.
- Detection : UV at 254 nm. Impurities (e.g., unreacted starting materials) elute earlier (Rt = 5–8 min) than the target compound (Rt = 12–15 min) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
